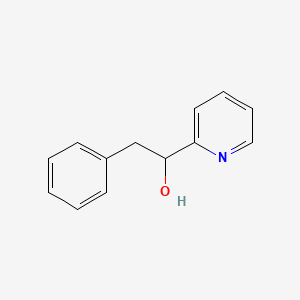

2-Phenyl-1-pyridin-2-ylethanol

描述

属性

分子式 |

C13H13NO |

|---|---|

分子量 |

199.25 g/mol |

IUPAC 名称 |

2-phenyl-1-pyridin-2-ylethanol |

InChI |

InChI=1S/C13H13NO/c15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h1-9,13,15H,10H2 |

InChI 键 |

RVBFYRMJDSUZDE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=N2)O |

同义词 |

2-pyridylbenzylcarbinol |

产品来源 |

United States |

相似化合物的比较

2-Amino-1-phenylethanol

- Differences: Replaces the pyridine ring with an amino group, reducing aromaticity but increasing basicity.

- Impact: Enhanced solubility in acidic aqueous solutions due to protonation of the amino group. However, its acute toxicity (H302) limits industrial use compared to the target compound .

2-Phenylethanol

2-(6-Methylpyridin-2-yl)-1-phenylethanone

1-Phenyl-2-pyrrolidin-1-ylethanol

- Differences : Replaces pyridine with pyrrolidine, a saturated five-membered amine ring.

(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol

- Differences: Incorporates a chiral center and additional phenethylamino group.

Research Findings

- Stereochemical Dynamics: NMR studies on structurally related compounds (e.g., 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol) reveal that nitrogen inversion and conformational flexibility significantly influence stereochemical outcomes .

- Synthetic Routes: While direct synthesis data for this compound is unavailable, analogous alcohols are often synthesized via Grignard additions or catalytic hydrogenation of ketones .

常见问题

Basic: What are the recommended synthetic routes for 2-Phenyl-1-pyridin-2-ylethanol, and how can stereochemical outcomes be controlled?

Answer:

A multi-step synthesis involving nucleophilic substitution or condensation reactions is typical. For example, analogous to the route used for 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol dihydrobromide ( ), a base-catalyzed reaction between pyridine derivatives and phenylethanol precursors could yield the target compound. Stereochemical control requires careful selection of catalysts or chiral auxiliaries. Monitoring reaction intermediates via thin-layer chromatography (TLC) and optimizing solvent polarity (e.g., using DMF or THF) are critical. Post-synthesis purification via recrystallization or column chromatography ensures enantiomeric purity .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Based on safety data sheets for structurally related compounds (e.g., 2-(2-thienyl)ethanol and phenyl ether derivatives), researchers should:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (Category 2 hazards) .

- Work in ventilated fume hoods to prevent inhalation of vapors or aerosols .

- Store the compound in airtight containers away from ignition sources, as phenylethanol derivatives often have low flash points .

- Dispose of waste via approved chemical disposal protocols, considering potential ecotoxicity .

Advanced: How can NMR spectroscopy resolve stereodynamic processes like nitrogen inversion in this compound derivatives?

Answer:

Dynamic NMR (DNMR) experiments at variable temperatures can detect conformational exchanges, such as nitrogen inversion in amine-containing analogs ( ). Key steps include:

- Acquiring 1H NMR spectra at temperatures between 25°C and −40°C to slow exchange rates.

- Analyzing line-shape changes or coalescence temperatures to calculate activation energy (ΔG‡) using the Eyring equation.

- Complementing with NOESY to identify spatial proximities between protons in distinct conformers .

Advanced: How are SHELX programs applied to resolve crystallographic data contradictions for this compound?

Answer:

SHELXL refines crystal structures by:

- Correcting for twinned data via the HKLF 5 format, which partitions overlapping reflections .

- Addressing disorder using PART instructions to model alternative atomic positions.

- Validating refinement with R-factor convergence (<5%) and Hirshfeld atom refinement (HAR) for hydrogen placement .

For unresolved contradictions, iterative refinement with SHELXT or external validation tools (e.g., PLATON) is advised .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- FTIR : Identifies functional groups (e.g., hydroxyl stretch at ~3300 cm⁻¹, pyridine ring vibrations at 1600–1500 cm⁻¹) .

- 1H/13C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 7.5–8.5 ppm) and confirms molecular connectivity .

- UV-Vis : Detects π→π* transitions in aromatic systems (λmax ~260 nm) .

Advanced: How do computational methods like MO calculations aid in understanding the stereodynamics of this compound?

Answer:

Molecular orbital (MO) calculations (e.g., DFT at B3LYP/6-31G* level) predict:

- Energy barriers for conformational interconversion (e.g., nitrogen inversion pathways).

- Electrostatic potential maps to identify reactive sites for derivatization.

- Vibrational frequencies to correlate with experimental FTIR data .

Basic: What purification strategies optimize yield and purity for this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) separates polar byproducts.

- Distillation : For liquid derivatives, fractional distillation under reduced pressure minimizes thermal degradation .

Advanced: What challenges arise in determining the absolute configuration of this compound via X-ray crystallography?

Answer:

Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。